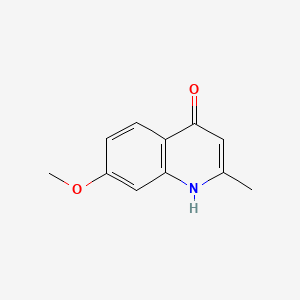

7-Methoxy-2-methylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLZVELXYBOECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401231 | |

| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-43-3, 103624-90-4 | |

| Record name | 7-Methoxy-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58596-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-2-methyl-4-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthesis Routes for 7-Methoxy-2-methylquinolin-4-ol (B10254)

The formation of the quinoline (B57606) ring system is the cornerstone of the synthesis. This is typically achieved through reactions that form the heterocyclic ring in a key step.

The key to the Conrad-Limpach synthesis is the thermal annulation (ring-closing) step, which requires significant heat to overcome the energetic barrier of disrupting the aromaticity of the aniline (B41778) precursor during cyclization. wikipedia.orgnih.gov

Precursor Molecules and Starting Materials

The specific structure of this compound dictates the choice of starting materials. The methoxy (B1213986) group at the 7-position and the methyl group at the 2-position must be introduced by the precursors.

The most direct and classical synthesis of this compound employs meta-anisidine (3-methoxyaniline) and ethyl acetoacetate (B1235776). nih.gov In this pathway, the meta-anisidine provides the benzene (B151609) ring with the correctly positioned methoxy group, which will become the 7-methoxy substituent of the quinoline. nih.gov Ethyl acetoacetate serves as the three-carbon fragment that, upon reaction with the aniline, forms the second ring of the quinoline system, complete with the 2-methyl and 4-hydroxyl groups. wikipedia.org

The reaction proceeds via the Conrad-Limpach mechanism. The amino group of meta-anisidine attacks the keto-carbonyl of ethyl acetoacetate, leading to an enamine intermediate. This intermediate is then heated to induce cyclization and elimination of ethanol, forming the target this compound. wikipedia.org

While meta-anisidine is the direct precursor, pathways involving other isomers like 4-methoxyaniline (para-anisidine) are relevant in the broader context of quinoline synthesis. However, reacting 4-methoxyaniline with ethyl acetoacetate under Conrad-Limpach conditions would lead to the formation of 6-methoxy-2-methylquinolin-4-ol, not the desired 7-methoxy isomer. The position of the substituent on the starting aniline dictates its final position on the quinoline ring. Therefore, 4-methoxyaniline is not a direct precursor for the synthesis of this compound.

Reaction Conditions and Catalysis in this compound Synthesis

The conditions for the Conrad-Limpach synthesis of this compound are critical for achieving good yields. The reaction is typically biphasic, involving an initial condensation followed by a high-temperature cyclization.

The initial condensation of meta-anisidine and ethyl acetoacetate can be catalyzed by a small amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the enamine intermediate. wikipedia.org

The subsequent and rate-determining step is the thermal cyclization. This step requires high temperatures, often around 250 °C. wikipedia.orgsynarchive.com The choice of solvent is crucial. While early work was done without a solvent, it was later found that using a high-boiling, inert solvent significantly improves the yield. wikipedia.orgnih.gov Solvents such as mineral oil, Dowtherm, or various alkyl benzoates are effective for this purpose, with yields generally improving as the boiling point of the solvent increases. wikipedia.orgnih.gov

| Step | Reactants | Catalyst | Solvent | Temperature | Key Transformation |

|---|---|---|---|---|---|

| 1. Condensation | Aniline (e.g., m-anisidine), β-Ketoester (e.g., ethyl acetoacetate) | Acid (e.g., HCl, H₂SO₄) | Often neat or in a suitable organic solvent | Moderate (e.g., room temp to reflux) | Formation of enamine intermediate |

| 2. Cyclization | Enamine Intermediate | None (Thermal) | High-boiling inert solvent (e.g., Mineral Oil, Dowtherm) | High (e.g., ~250 °C) | Ring closure to form 4-hydroxyquinoline |

Derivatization Strategies for this compound and Analogues

The strategic derivatization of this compound is crucial for modulating its physicochemical properties and biological activity. Researchers have employed various synthetic transformations to create libraries of analogs for biological screening. These strategies primarily involve the modification of the existing functional groups and the introduction of new substituents at various positions of the quinoline ring.

Functional Group Transformations and Modulations

The inherent functional groups of this compound, namely the 7-methoxy group and the 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-quinolone form), are prime targets for chemical modification.

One key transformation is the alkylation or etherification of the 4-hydroxyl group . This modification can significantly impact the compound's hydrogen bonding capacity and lipophilicity. For instance, the reaction of the parent quinolone with various alkyl halides in the presence of a base can yield a series of 4-alkoxy derivatives.

Another important functional group transformation is the cleavage of the 7-methoxy ether . This demethylation reaction, typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide, exposes the 7-hydroxyl group. This newly formed hydroxyl group can then serve as a handle for further derivatization, such as esterification or etherification, allowing for the introduction of a wide range of functional groups at the C7 position.

Furthermore, the 4-hydroxyl group can be converted to a more reactive leaving group, such as a chloro or tosyloxy group, to facilitate nucleophilic substitution reactions. For example, treatment with phosphoryl chloride can yield the 4-chloro-7-methoxy-2-methylquinoline (B1600697) derivative. This intermediate is highly valuable for the introduction of various nucleophiles, including amines, thiols, and alkoxides, at the C4 position. A study on related 4-chloro-8-methylquinolin-2(1H)-one demonstrated its utility as a precursor for a variety of 4-substituted quinolinones.

Introduction of Substituents for Structure-Activity Relationship Studies

The systematic introduction of substituents at different positions of the this compound scaffold is a cornerstone of SAR studies. These modifications aim to probe the steric and electronic requirements for optimal biological activity.

Substitution at the C3 position of the quinoline ring has been explored to enhance biological efficacy. For instance, electrophilic substitution reactions such as halogenation can introduce bromine or chlorine atoms at this position.

Modification of the C2-methyl group can also be envisaged, although it is generally less reactive. Oxidation to a carboxylic acid or conversion to a halomethyl group could provide further points for diversification.

Derivatization of the benzene ring (positions C5, C6, and C8) is another important strategy. While the existing methoxy group at C7 directs electrophilic substitution, other methods like metal-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents. For example, starting from a halogenated precursor (e.g., a bromo-derivative), Suzuki or Sonogashira couplings can be used to introduce aryl, heteroaryl, or alkynyl groups.

A study on the synthesis and biological evaluation of 6-methoxy-2-arylquinoline derivatives, which are structurally related to our target compound, highlights the importance of substituents on the quinoline core. In that study, a series of 6-methoxy-2-arylquinoline-4-carboxylic acids were synthesized via the Doebner reaction and subsequently modified, leading to compounds with P-glycoprotein inhibitory activity.

Another relevant study focused on 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, which were found to possess antimitotic activity. This research underscores that the nature and position of substituents, such as hydroxyl and methoxy groups, are critical for biological function.

The following table summarizes some of the potential derivatization strategies and the resulting analogs of this compound, drawing parallels from studies on closely related quinoline structures.

| Position of Modification | Type of Modification | Potential Reagents and Conditions | Resulting Functional Group/Substituent |

| C4-OH | Alkylation | Alkyl halide, Base (e.g., K2CO3) | O-Alkyl |

| C7-OCH3 | Ether Cleavage | HBr or BBr3 | OH |

| C7-OH (from cleavage) | Esterification | Acyl chloride, Pyridine (B92270) | O-Acyl |

| C4-OH | Chlorination | POCl3 | Cl |

| C4-Cl (from chlorination) | Amination | Amine | NH-R |

| C3 | Halogenation | NBS or Br2 | Br or Cl |

| C6/C8 (from bromo-precursor) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Patterns on Biological Efficacy

The specific arrangement of functional groups on the quinolin-4-ol core is fundamental to its interaction with biological targets.

The methoxy (B1213986) group at the C7 position is a common feature in many biologically active quinolines and quinolones. Its presence can significantly impact properties such as lipophilicity and metabolic stability. In related quinolone structures, a methoxy group has been shown to be advantageous for certain biological activities. For instance, in a series of 5-hydroxy-2-phenyl-4-quinolones, the presence of a 7-methoxy group was found to be essential for their antimitotic activity. nih.gov This suggests that the methoxy group may be involved in crucial binding interactions with the biological target or may favorably modulate the molecule's pharmacokinetic properties.

The 4-hydroxyl group is a key feature of the quinolin-4-one tautomer. This group can act as both a hydrogen bond donor and acceptor, which is often critical for binding to biological macromolecules. The ability to engage in hydrogen bonding is a frequent determinant of a compound's biological potency.

The introduction of halogens and other substituents at various positions on the quinoline (B57606) ring is a common strategy to modulate the biological activity and physicochemical properties of the parent compound.

Halogenation: The substitution of hydrogen with a halogen atom can have profound effects on a molecule's electronic properties, lipophilicity, and metabolic stability. For example, the replacement of the methyl group at the 2-position with a trifluoromethyl (-CF3) group in the analogous 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol increases the molecule's lipophilicity. This can lead to enhanced membrane permeability.

In a study of related 4-quinolone derivatives, halogenation at the C3 position was explored. The introduction of bromine at this position in N-allyl-4-quinolones resulted in compounds with moderate antiplasmodial activity. While not directly on the 7-methoxy-2-methylquinolin-4-ol (B10254) scaffold, this demonstrates the potential of halogenation to introduce or enhance specific biological activities.

Furthermore, studies on other quinoline derivatives have shown that halogen substitution can significantly influence their antimicrobial and anticancer activities. For instance, in a series of quinoline-based hydrazones, the presence of electron-withdrawing groups, including halogens, was found to enhance their antidiabetic potential by improving binding affinity to target enzymes. acs.org

Other Substitutions: The introduction of various other functional groups can also fine-tune the biological activity. For example, in a study on 4-hydroxy-2-quinolinone derivatives, the introduction of carboxamide and cinnamic acid moieties led to compounds with lipoxygenase inhibitory and antioxidant activities. mdpi.com This highlights the versatility of the quinolone scaffold for the development of multi-target agents.

Below is a table summarizing the effects of various substitutions on the biological activity of related quinolone scaffolds.

| Scaffold | Substitution | Position | Observed Biological Activity | Reference |

| 5-Hydroxy-2-phenyl-4-quinolone | Fluoro | 2'- or 3'-position of the phenyl ring | Enhanced antiproliferative activity | nih.gov |

| N-allyl-4-quinolone | Bromo | 3 | Moderate antiplasmodial activity | |

| Quinolone-based hydrazone | Electron-withdrawing groups (e.g., halogens) | Phenyl ring of hydrazone | Enhanced antidiabetic activity | acs.org |

| 4-Hydroxy-2-quinolinone | Carboxamide | 3 | Lipoxygenase inhibitory activity | mdpi.com |

Molecular Modifications and Bioactivity Modulation

Systematic molecular modifications of the this compound scaffold can lead to a significant modulation of its biological activity. These modifications often target specific positions on the quinoline ring to optimize interactions with a biological target or to improve pharmacokinetic properties.

For instance, the exploration of different substituents at the C2 and C7 positions of the quinolone ring has been a key strategy in the development of fluoroquinolone antibiotics. While this compound is not a fluoroquinolone, the principles of SAR from that class can provide valuable insights. It has been shown that the nature of the substituent at C7 can influence the spectrum of activity and potency of these antibacterial agents.

Design Principles for Enhanced Pharmacological Profiles

Based on the available SAR data for quinoline and quinolin-4-one derivatives, several design principles can be proposed to enhance the pharmacological profile of this compound.

Exploitation of the 4-hydroxyl group: Maintaining the 4-hydroxyl group, or a group that can act as a bioisostere, is likely crucial for retaining biological activity, given its potential for hydrogen bonding.

Modulation of the 7-methoxy group: While the 7-methoxy group appears to be beneficial in some contexts, exploring other alkoxy groups of varying chain lengths or introducing alternative electron-donating groups at this position could fine-tune the lipophilicity and potency.

Systematic substitution at other positions: The introduction of small, electron-withdrawing or electron-donating groups at unoccupied positions on the benzene (B151609) ring of the quinoline scaffold could lead to improved activity or selectivity. Halogenation, in particular, is a well-established strategy for enhancing the potency of many drug classes.

Hybrid molecule design: The conjugation of the this compound scaffold with other pharmacologically active moieties, as demonstrated with the 4-hydroxy-2-quinolinone derivatives, could lead to hybrid compounds with dual or synergistic activities. mdpi.com

Mechanistic Investigations and Molecular Target Identification

Elucidation of Mechanism of Action (MOA) for 7-Methoxy-2-methylquinolin-4-ol (B10254)

Currently, there are no dedicated studies that fully elucidate the mechanism of action for this compound. The compound has been identified as a component in the chloroform (B151607) extract of the medicinal plant Orthosiphon aristatus, which is noted for its antimicrobial properties. researchgate.netresearchgate.net However, the specific contribution of this compound to this activity and its underlying mechanism have not been detailed.

Interaction with Specific Molecular Targets and Pathways

Direct evidence of this compound interacting with specific molecular targets is scarce. However, research on analogous structures provides some hypothetical pathways.

Enzyme Inhibition (e.g., Oxidative Stress Pathways, HDACs, BRD4)

There is no specific data demonstrating the inhibition of enzymes related to oxidative stress pathways, histone deacetylases (HDACs), or Bromodomain-containing protein 4 (BRD4) by this compound.

Studies on other quinolinone derivatives have shown potential for enzyme inhibition. For instance, certain quinolone-based hydrazones have been evaluated for their inhibitory effects against key enzymes in carbohydrate metabolism, such as human pancreatic α-amylase and human lysosomal acid α-glucosidase. acs.org Additionally, some coumarin (B35378) derivatives, which share a heterocyclic scaffold, have been reported to possess antioxidant and enzyme inhibitory properties. nih.gov These findings suggest that the quinolone core of this compound could potentially interact with various enzymes, but this remains to be experimentally verified.

Receptor Modulation and Neurotransmitter Pathways

No studies have been identified that investigate the modulation of specific receptors or neurotransmitter pathways by this compound.

In Vitro and In Vivo Mechanistic Studies

Specific in vitro and in vivo mechanistic studies for this compound are not available in the reviewed literature.

Research on a structurally related compound, 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone, has shown in vivo efficacy in reducing parasitemia in mouse models of malaria. The proposed mechanism for this class of compounds involves the selective inhibition of the Plasmodium cytochrome bc1 complex. While this points to a potential therapeutic area for the quinolone scaffold, it is important to note that the 6-chloro substitution likely plays a significant role in this specific activity, and these findings cannot be directly extrapolated to this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a quinoline (B57606) derivative, and its biological target, typically a protein or enzyme.

In the study of quinoline derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating the molecular basis of their activity. For instance, docking studies on various quinoline derivatives have explored their potential as inhibitors for targets like HIV reverse transcriptase, metabolic enzymes involved in diabetes, and proteins implicated in cancer. acs.org

For example, a study on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) used molecular docking to explore their binding affinity and interactions with key amino acid residues in the active site of the HIV reverse transcriptase protein. The results showed that quinoline derivatives containing a pyrimidine (B1678525) moiety generally exhibited higher docking scores than those with a pyrazoline moiety, with one compound showing a particularly high affinity. Similarly, in the context of diabetes, molecular docking was used to investigate the inhibitory potential of quinoline-hydrazone hybrids against α-glucosidase, α-amylase, and aldose reductase, revealing favorable binding interactions for several derivatives. acs.org

While specific docking studies focusing solely on 7-Methoxy-2-methylquinolin-4-ol (B10254) are not extensively detailed in the provided results, the general findings for structurally similar quinoline derivatives suggest that the methoxy (B1213986) and methyl groups on the quinoline core would significantly influence its binding orientation and affinity within a target's active site. The methoxy group, for instance, can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions, both of which are critical for stable ligand-protein binding.

Table 1: Representative Docking Scores of Quinoline Derivatives Against Various Targets

| Derivative Class | Target | Representative Docking Score | Reference |

| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | -10.67 | |

| Quinolone-based hydrazones | α-Glucosidase (5NN8) | Favorable binding interactions | acs.org |

| Quinolone-based hydrazones | α-Amylase (4W93) | Favorable binding interactions | acs.org |

| Quinolone-based hydrazones | Aldose Reductase (4JIR) | Favorable binding interactions | acs.org |

Note: Docking scores are typically reported in kcal/mol, with more negative values indicating stronger binding affinity. The table provides a qualitative summary where specific scores for a broad class were not available.

Molecular Dynamics Simulations for Binding Stability and Conformations

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

For quinoline derivatives, MD simulations have been used to validate docking results and to understand the dynamic behavior of the ligand-protein complex. A study on nitro derivatives of quinoline as potential agents against SARS-CoV-2 utilized MD simulations to elucidate the fundamental physicochemical properties and molecular functions of these compounds. nih.gov These simulations are crucial for confirming that the binding pose predicted by docking is stable over a period of time in a simulated physiological environment.

The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can help to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

In the context of quinoline derivatives, QSAR studies have been successfully applied to predict their efficacy in various applications, such as corrosion inhibition. researchgate.net In one such study, a QSAR model was developed that showed a good correlation between the experimentally observed inhibition efficiencies of several quinoline derivatives and their quantum chemical descriptors. researchgate.net These descriptors often include properties like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), dipole moment, and electronegativity.

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap is an indicator of the molecule's reactivity. researchgate.net For instance, a smaller energy gap often correlates with higher reactivity. researchgate.net These quantum chemical calculations are typically performed using Density Functional Theory (DFT).

A hypothetical QSAR study on a series of quinoline derivatives, including this compound, would involve calculating these molecular descriptors and correlating them with their measured biological activity against a specific target. The resulting model could then be used to guide the design of new derivatives with potentially enhanced activity.

Table 2: Key Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Molecular Descriptor | Symbol | Significance in QSAR | Reference |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the ability to donate electrons. | researchgate.net |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept electrons. | researchgate.net |

| Energy Gap | ΔE | Indicates chemical reactivity and stability. | researchgate.net |

| Dipole Moment | µ | Influences polar interactions and solubility. | researchgate.net |

| Electronegativity | χ | Describes the ability to attract electrons. | researchgate.net |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Quinoline Derivatives

In addition to predicting the biological activity of a compound, computational methods are also widely used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound's ADME profile is a critical determinant of its potential success as a drug.

For quinoline derivatives, various in silico tools and models are available to predict key ADME parameters. For instance, the SwissADME online tool can be used to predict a wide range of properties, including physicochemical characteristics, lipophilicity, water solubility, and drug-likeness based on various filters like Lipinski's rule of five. rjpponline.org

Lipinski's rule of five suggests that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 g/mol .

A logP (a measure of lipophilicity) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Based on computed properties from PubChem, this compound has a molecular weight of 189.21 g/mol and an XLogP3 value of 1.9, which are well within the limits of Lipinski's rule. nih.gov

Computational tools can also predict a compound's potential to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. rjpponline.org Predictions of whether a compound is likely to be an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are vital for anticipating potential drug-drug interactions. rjpponline.org

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | nih.gov |

| Molecular Weight | 189.21 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Polar Surface Area | 38.3 Ų | nih.gov |

| Predicted Collision Cross Section ([M+H]⁺) | 137.3 Ų | uni.lu |

These properties are computed and sourced from the PubChem database. nih.govuni.lu

Analytical Research Methodologies for 7 Methoxy 2 Methylquinolin 4 Ol

Chromatographic Techniques for Detection and Characterization (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for separating 7-Methoxy-2-methylquinolin-4-ol (B10254) from reaction mixtures, impurities, or complex matrices, and for its subsequent quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of quinoline (B57606) derivatives, GC-MS is used for metabolic profiling and identifying various phytocompounds. researchgate.net For this compound, the sample would first be vaporized and passed through a capillary column, where it is separated based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique, particularly for compounds that may not be suitable for GC due to low volatility or thermal instability. In the synthesis of related quinoline structures, HPLC is a standard tool for monitoring reaction progress and purifying the final product. For this compound, a reversed-phase HPLC system would likely be employed, using a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector, as the quinoline ring system is chromophoric, or coupled with a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. Industrial-scale production often relies on advanced chromatographic techniques for purification to achieve high yields and purity.

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₁NO₂), the exact monoisotopic mass is calculated to be 189.078978594 Da. nih.govuni.lu High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), is employed to confirm this precise mass, which helps in unequivocally determining the molecular formula. rsc.orgmdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural clues. Studies on isomeric methoxyquinolines show that these compounds can often be differentiated by their mass spectra. mcmaster.ca A common fragmentation pathway for quinoline structures involves the loss of hydrogen cyanide (HCN) from the molecular ion. mcmaster.ca Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.08626 | 137.3 |

| [M+Na]⁺ | 212.06820 | 148.0 |

| [M-H]⁻ | 188.07170 | 140.1 |

| [M+K]⁺ | 228.04214 | 144.2 |

| [M+NH₄]⁺ | 207.11280 | 156.7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise molecular architecture of this compound.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Based on analyses of similar quinolinone structures, a singlet would be expected for the methyl group (CH₃) protons, another singlet for the methoxy (B1213986) group (OCH₃) protons, and a distinct singlet for the proton at the C5 position. rsc.orgresearchgate.net The protons on the benzene (B151609) portion of the quinoline ring would appear as a set of multiplets or doublets in the aromatic region of the spectrum. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show a signal for the carbonyl carbon (C=O) in the downfield region, typically around 164 ppm. rsc.org Signals for the aromatic and heterocyclic carbons would appear in the range of approximately 98-163 ppm, while the methyl and methoxy carbons would produce signals in the upfield region. rsc.org

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Aromatic-H | ~ 6.9 - 7.8 |

| C₅-H | ~ 6.2 | |

| Methoxy-H (OCH₃) | ~ 3.9 | |

| Methyl-H (CH₃) | ~ 2.5 | |

| ¹³C | Carbonyl (C=O) | ~ 164 |

| Aromatic/Heterocyclic-C | ~ 98 - 163 | |

| Methoxy-C (OCH₃) | ~ 56 | |

| Methyl-C (CH₃) | ~ 19 |

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent peak for the carbonyl (C=O) group stretching vibration is typically observed in the 1700–1650 cm⁻¹ range for quinolinone systems. mdpi.com Due to keto-enol tautomerism (quinolin-4-ol vs. quinolin-4-one), a broad N-H stretching band may also be present around 3000–3300 cm⁻¹. researchgate.net Other significant bands include C-H stretching of the aromatic and methyl groups, and C-O-C stretching from the methoxy ether linkage. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~ 3300 - 3000 |

| C-H (Aromatic/Alkene) | Stretch | ~ 3100 - 3000 |

| C-H (Alkyl) | Stretch | ~ 2950 - 2850 |

| C=O (Amide/Ketone) | Stretch | ~ 1700 - 1650 |

| C=C / C=N | Stretch | ~ 1600 - 1450 |

| C-O-C (Ether) | Stretch | ~ 1250 |

Future Directions and Research Gaps

Novel Synthetic Approaches and Green Chemistry Principles

The synthesis of quinoline (B57606) derivatives has been a subject of continuous interest in organic chemistry. rsc.org However, many traditional methods are not environmentally friendly. rsc.org The future of synthesizing 7-Methoxy-2-methylquinolin-4-ol (B10254) and its analogues lies in the adoption of greener and more efficient protocols.

Current Research and Future Potential in Green Synthesis:

| Synthetic Approach | Description | Relevance to this compound |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner products with reduced solvent usage. rsc.org | This technique could be adapted to the classical Conrad-Liman-Schule reaction or other cyclization methods for quinolinone synthesis, potentially reducing reaction times and energy consumption. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactivity through acoustic cavitation, providing a green alternative to conventional heating. rsc.org | Applying this method could improve the efficiency of synthesizing the this compound core or its derivatives. rsc.org |

| Multicomponent Reactions (MCRs) | Combine three or more reactants in a single step to form a complex product, improving atom economy and reducing waste. rsc.org The Doebner reaction is a classical example used for quinoline synthesis. nih.gov | Designing novel MCRs that incorporate the necessary precursors for this compound could streamline its production significantly. |

| Metal-Free Catalysis | Avoids the use of heavy or toxic metal catalysts, which are often expensive and can contaminate the final product. | A recent study demonstrated a single-step, metal-free N1-propargylation of 7-methoxyquinolin-4-ol, highlighting a move towards cleaner synthetic routes for its derivatives. tandfonline.com |

Future research should aim to develop a convergent and environmentally benign total synthesis for this compound that leverages these green principles. This includes the use of renewable solvents, catalyst-free conditions where possible, and processes that minimize energy consumption and waste generation.

Exploration of Untapped Biological Activities

Research into the biological profile of this compound has primarily focused on its potential as an anticancer and antimalarial agent. However, the broader quinoline class is known for a wide spectrum of pharmacological effects, suggesting that the full potential of this specific compound remains untapped. rsc.org

Known and Potential Biological Activities:

| Activity | Current Understanding for this compound & Derivatives | Future Research Opportunities |

| Anticancer | Derivatives have been shown to inhibit tubulin polymerization, induce cell cycle arrest, and trigger apoptosis in cancer cell lines. | Screen against a wider panel of cancer cell lines, including drug-resistant strains. Investigate potential for combination therapies. |

| Antimalarial | The compound serves as a key building block for Endochin-like quinolones (ELQs) that are active against Plasmodium falciparum. | Synthesize and test novel ELQ analogues derived from this compound to improve efficacy and overcome resistance. |

| Antimicrobial | The broader quinoline class exhibits significant antibacterial and antifungal properties. rsc.org | Conduct comprehensive screening of this compound and its derivatives against a diverse range of pathogenic bacteria and fungi. |

| Anti-inflammatory | Many quinolinone structures show anti-inflammatory activity, for instance, through the inhibition of enzymes like lipoxygenase (LOX). mdpi.com | Evaluate the compound's ability to modulate key inflammatory pathways and its potential for treating inflammatory disorders. |

| P-glycoprotein (P-gp) Inhibition | Related 6-methoxy-2-arylquinoline derivatives have been designed as P-gp inhibitors to overcome multidrug resistance in cancer. nih.gov | Investigate whether this compound or its analogues can modulate P-gp activity, potentially resensitizing cancer cells to chemotherapy. |

Systematic screening programs are necessary to explore these and other potential activities, such as antiviral, neuroprotective, and cardiovascular effects, which are also associated with the quinoline framework. rsc.org

Advanced Mechanistic Investigations

A significant gap in the current understanding of this compound is the precise molecular mechanism underlying its observed biological effects. While its anticancer activity is linked to tubulin polymerization inhibition and apoptosis induction, the specific protein targets and signaling pathways involved are not fully elucidated.

Future research must move beyond phenotypic screening to detailed mechanistic studies. This involves:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of this compound within the cell.

Pathway Analysis: Once a target is identified, researchers need to unravel the downstream signaling cascades that are modulated by the compound's interaction with its target.

In Silico Modeling: Computational docking studies, as have been used for similar quinolinone compounds, can predict binding modes and interactions with putative targets like topoisomerase IIβ or sphingosine (B13886) kinase 1, guiding further experimental validation. tandfonline.comrsc.org

A thorough understanding of the mechanism of action is critical for optimizing the compound's efficacy and selectivity and for predicting potential off-target effects.

Development of Structure-Guided Drug Design Strategies

The development of new therapeutic agents based on the this compound scaffold will be greatly accelerated by the application of modern drug design strategies. fiveable.me These approaches use knowledge of the target's three-dimensional structure and the pharmacophoric features of known ligands to design more potent and selective molecules. fiveable.me

Key Strategies for Future Drug Design:

| Design Strategy | Description | Application to this compound |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the biological target (e.g., from X-ray crystallography) to design complementary ligands. fiveable.me | Once specific targets are identified (as per section 8.3), SBDD can be used to design derivatives of this compound that fit perfectly into the target's binding site, enhancing affinity and selectivity. |

| Ligand-Based Drug Design (LBDD) | Employs knowledge of known active molecules to identify common structural features (pharmacophores) necessary for activity when the target structure is unknown. fiveable.me | By comparing the structure of this compound with other active quinolines, a pharmacophore model can be built to guide the synthesis of new analogues with improved properties. |

| Fragment-Based Drug Discovery (FBDD) | Involves screening small molecular fragments that bind weakly to the target, which are then grown or linked together to create a potent lead compound. fiveable.me | The 7-methoxyquinolinone core itself could be considered a key fragment for building more complex molecules with tailored biological activities. |

| Hybrid Molecule Synthesis | Combines the quinolinone scaffold with other pharmacologically active motifs to create a single molecule with multi-target activity. mdpi.com | A recent study successfully created novel 7-methoxyquinolone-substituted triazole hybrids, demonstrating the feasibility of this approach to generate compounds with new biological profiles. tandfonline.com |

By integrating these computational and synthetic strategies, researchers can rationally modify the this compound structure to optimize its pharmacokinetic (ADME) and pharmacodynamic properties, paving the way for the development of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-2-methylquinolin-4-ol, and what are their critical optimization parameters?

- Methodological Answer : Synthesis often involves Mannich reactions or hydrogenation of precursor compounds. For example, Mannich reactions using paraformaldehyde and phenethylamine hydrochloride have been employed for analogous quinoline derivatives, with temperature (e.g., controlled reflux) and catalyst selection (e.g., glacial acetic acid) being critical for yield optimization . Hydrogenation steps may require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the quinoline core. Mass spectrometry (MS) validates molecular weight (e.g., C₁₁H₁₁NO₂, theoretical MW: 189.21), while infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and methoxy (-OCH₃). Cross-referencing with literature data (e.g., CAS 103624-90-4 ) ensures accuracy.

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Store at 2–8°C in airtight containers to prevent degradation . For spills, neutralize with inert absorbents and avoid aqueous washdowns due to potential environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from purity variations or stereochemical differences. Validate biological assays using standardized protocols (e.g., IC₅₀ measurements in triplicate) and confirm compound purity via HPLC (>98% ). Computational modeling (e.g., molecular docking) can clarify structure-activity relationships (SAR) for hydroxyl/methoxy group interactions .

Q. What strategies optimize regioselectivity when introducing substituents to the quinoline core of this compound?

- Methodological Answer : Directing groups (e.g., -OH at C4) enhance regioselectivity during electrophilic substitution. For example, methoxy groups at C7 can sterically hinder reactions at adjacent positions, favoring modifications at C3 or C7. DFT calculations predict electronic effects of substituents to guide synthetic planning .

Q. How can researchers address discrepancies in melting point or solubility data across studies?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Recrystallize the compound in standardized solvents (e.g., ethanol/water mixtures) and characterize via X-ray diffraction. Compare solubility in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) under controlled temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.